molecular formula CH4ClF3N2 B1436363 (Trifluoromethyl)hydrazine Hydrochloride CAS No. 1980053-40-4

(Trifluoromethyl)hydrazine Hydrochloride

Cat. No.: B1436363
CAS No.: 1980053-40-4
M. Wt: 136.5 g/mol
InChI Key: UAWUVKBDFAPJMM-UHFFFAOYSA-N
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Description

(Trifluoromethyl)hydrazine Hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Trifluoromethyl)hydrazine Hydrochloride typically involves the reaction of trifluoromethyl-containing precursors with hydrazine derivatives. One common method includes the reaction of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate with hydrochloric acid in dioxane under a nitrogen atmosphere . The reaction is carried out at room temperature, and the product is isolated by filtration.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: (Trifluoromethyl)hydrazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted hydrazines, oxides, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Trifluoromethyl)hydrazine Hydrochloride involves its interaction with molecular targets through the trifluoromethyl group. This group is highly electronegative, which can influence the compound’s reactivity and binding affinity. The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (Trifluoromethyl)hydrazine Hydrochloride is unique due to its specific combination of the trifluoromethyl group and hydrazine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

trifluoromethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3F3N2.ClH/c2-1(3,4)6-5;/h6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWUVKBDFAPJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NN)(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Trifluoromethyl)hydrazine Hydrochloride
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(Trifluoromethyl)hydrazine Hydrochloride
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(Trifluoromethyl)hydrazine Hydrochloride
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(Trifluoromethyl)hydrazine Hydrochloride
Reactant of Route 5
(Trifluoromethyl)hydrazine Hydrochloride
Reactant of Route 6
(Trifluoromethyl)hydrazine Hydrochloride

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